Ethaverine HBr
Ethaverine HBr
Ethaverine HBr is an inhibitor of the parasympathetic nervous system actions.
Brand Name:
Vulcanchem
CAS No.:
855701-63-2
VCID:
VC0527510
InChI:
InChI=1S/C24H29NO4.BrH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H
SMILES:
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Br
Molecular Formula:
C24H30BrNO4
Molecular Weight:
476.41
Ethaverine HBr
CAS No.: 855701-63-2
Inhibitors
VCID: VC0527510
Molecular Formula: C24H30BrNO4
Molecular Weight: 476.41
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 855701-63-2 |
---|---|
Product Name | Ethaverine HBr |
Molecular Formula | C24H30BrNO4 |
Molecular Weight | 476.41 |
IUPAC Name | 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrobromide |
Standard InChI | InChI=1S/C24H29NO4.BrH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H |
Standard InChIKey | YRTGNDNAEHCMPR-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Br |
Appearance | Solid powder |
Description | Ethaverine HBr is an inhibitor of the parasympathetic nervous system actions. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Ethaverine HBr; Ethaverine Hydrobromide; |
Reference | 1: Prasad KR, Gholap SL. Stereoselective total synthesis of bioactive styryllactones (+)-goniofufurone, (+)7-epi-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-altholactone, and (-)-etharvensin. J Org Chem. 2008 Jan 4;73(1):2-11. Epub 2007 May 25. PubMed PMID: 17523660. 2: Lee SS, Lee JJ, Cheong MJ, Kim YH, Kim Y, Yun YP, Lee CK, Lee MK. Inhibitory effects of ethaverine, a homologue of papaverine, on monoamine oxidase activity in mouse brain. Biol Pharm Bull. 2001 Jul;24(7):838-40. PubMed PMID: 11456127. 3: Shin JS, Lee JJ, Kim Y, Lee CK, Yun YP, Lee MK. Inhibitory effects of ethaverine, a homologue of papaverine, on dopamine content in PC12 cells. Biol Pharm Bull. 2001 Jan;24(1):103-5. PubMed PMID: 11201237. 4: Zoraghi R, Kunz S, Gong K, Seebeck T. Characterization of TbPDE2A, a novel cyclic nucleotide-specific phosphodiesterase from the protozoan parasite Trypanosoma brucei. J Biol Chem. 2001 Apr 13;276(15):11559-66. Epub 2000 Dec 27. PubMed PMID: 11134002. 5: Kraupp M, Paskutti B, Schön C, Marz R. Inhibition of purine nucleobase transport in human erythrocytes and cell lines by papaverine. Investigation of structure-activity relationship. Biochem Pharmacol. 1994 Jul 5;48(1):41-7. PubMed PMID: 8043029. 6: Suh BC, Kim KT. Inhibition by ethaverine of catecholamine secretion through blocking L-type Ca2+ channels in PC12 cells. Biochem Pharmacol. 1994 Mar 29;47(7):1262-6. PubMed PMID: 8161356. 7: Girgis EH. Ion-pair reversed-phase liquid chromatographic identification and quantitation of papaverine congeners. J Pharm Sci. 1993 May;82(5):503-5. PubMed PMID: 8360827. 8: Wang Y, Rosenberg RL. Ethaverine, a derivative of papaverine, inhibits cardiac L-type calcium channels. Mol Pharmacol. 1991 Nov;40(5):750-5. PubMed PMID: 1658607. 9: Eppelsheim C, Aubeck R, Hampp N, Bräuchle C. Determination of ethaverine and papaverine using ion-selective electrodes. Analyst. 1991 Oct;116(10):1001-3. PubMed PMID: 1801598. 10: Turgeon J, Funck-Brentano C, Gray HT, Roden DM. Improved high-performance liquid chromatographic assay for encainide and its metabolites in human body fluids. J Chromatogr. 1989 May 5;490(1):165-74. PubMed PMID: 2503530. 11: Trainor FS, Phillips RE, Michie DD, Zellner SR, Hogan L Jr, Chubb JM. Effects of ethaverine hydrochloride on the walking tolerance of patients with intermittent claudication. Angiology. 1986 May;37(5):343-51. PubMed PMID: 3521401. 12: Lapeyrère X, Gruyer P, Guyot L, Barbe G, Saint-Paul B. [Comparative action of different platelet anti-aggregants in the postoperative period]. Cah Anesthesiol. 1984 Mar;32(2):123-5. French. PubMed PMID: 6529644. 13: Meyer MC, Raghow G, Straughn AB. Plasma levels of ethaverine after oral administration to humans. Biopharm Drug Dispos. 1983 Oct-Dec;4(4):401-4. PubMed PMID: 6661518. 14: Greenslade FC, Scott CK, Newquist KL, Krider KM, Chasin M. Heterogeneity of biochemical actions among vasodilators. J Pharm Sci. 1982 Jan;71(1):94-100. PubMed PMID: 6276530. 15: Prazma J, Biggers WP, Fischer ND. Effect of ethaverine hydrochloride on cochlear microcirculation. Arch Otolaryngol. 1981 Apr;107(4):227-9. PubMed PMID: 7213183. 16: Maier-Lenz H, Ringwelski L, Windorfer A. [A comparative pharmacokinetic study for tablet and suppository formulations of a combination product of caffeine, ethaverine, propyphenazone, paracetamol and phenobarbital (author's transl)]. Arzneimittelforschung. 1981;31(1):105-9. German. PubMed PMID: 7194086. 17: Brodie RR, Chasseaud LF, Walmsley LM, Soegtrop HH, Darragh A, O'Kelly DA. Determination of the antispasmodic agent ethaverine in human plasma by high-performance liquid chromatography. J Chromatogr. 1980 Jun 13;182(3-4):379-86. PubMed PMID: 7391180. 18: Papaverine and ethaverine studies. FDA Drug Bull. 1979 Nov;9(5):26. PubMed PMID: 510835. 19: Lacroix P, Linee P, Le Polles JB. Effects of some coronary vasodilator drugs on collateral hemodynamics after chronic myocardial ischemia in the anesthetized dog: appropriate or inappropriate redistribution? J Pharmacol Exp Ther. 1978 Mar;204(3):645-54. PubMed PMID: 633070. 20: Wuppermann D, Zimmermann F, Friedrich L. [Comparative study on the effects of alprenolol, bunitrolol, ethaverine, oxprenolol, papaverine, practolol, pindolol, pronethalol, propranolol, toliprolol and verapamil on cardiac and bronchial beta-receptors (author's transl)]. Arzneimittelforschung. 1978;28(5):794-8. German. PubMed PMID: 35172. |
PubChem Compound | 91885456 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume